MAO-B vs. MAO-A Isoform Selectivity: 2-Bromobenzo[d]oxazol-6-ol Exhibits ~30-Fold Selectivity Over MAO-A
2-Bromobenzo[d]oxazol-6-ol demonstrates a pronounced selectivity profile favoring MAO-B over MAO-A. In enzyme inhibition assays, the compound inhibits human MAO-B with an IC₅₀ of 33 nM, whereas its IC₅₀ against human MAO-A is 1000 nM [1]. The calculated selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) is approximately 30.3, establishing a clear differentiation from non-selective or MAO-A-preferring benzoxazole derivatives. In contrast, within the same compound series, certain benzo[d]oxazole analogs (e.g., compounds 8f and 8e) achieve IC₅₀ values of 58.9 nM and 68.5 nM against MAO-B, respectively, placing the 33 nM value of 2-Bromobenzo[d]oxazol-6-ol as numerically superior in potency among this subset of reported benzoxazole-based MAO-B inhibitors [2].
| Evidence Dimension | Inhibition of human monoamine oxidase B (MAO-B) vs. monoamine oxidase A (MAO-A) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 33 nM; MAO-A IC₅₀ = 1000 nM |
| Comparator Or Baseline | Comparator benzoxazole derivatives 8f (IC₅₀ = 58.9 nM) and 8e (IC₅₀ = 68.5 nM) from KCSNet study |
| Quantified Difference | 2-Bromobenzo[d]oxazol-6-ol is ~1.8-fold more potent than 8f; ~30-fold selective for MAO-B over MAO-A |
| Conditions | Inhibition of human MAO-B and MAO-A expressed in Escherichia coli; assay details via ChEMBL curation |
Why This Matters
The 30-fold MAO-B selectivity minimizes peripheral MAO-A-mediated tyramine pressor effects, a critical safety consideration for CNS-targeted MAO-B inhibitor development compared to less selective analogs.
- [1] BindingDB. BDBM50421645 (CHEMBL123609). Affinity Data: IC₅₀ = 33 nM for human MAO-B; IC₅₀ = 1000 nM for human MAO-A. Sapienza University of Rome / ChEMBL curation. View Source
- [2] Korean Chemical Society. KCSNet Abstract. Selective MAO-B inhibitors among benzo[d]oxazole series: compounds 8f (IC₅₀ = 58.9 nM) and 8e (IC₅₀ = 68.5 nM). View Source
